1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound belonging to the pyrimidinetrione class, characterized by a pyrimidine ring and a trione functional group. This compound has garnered attention due to its potential applications in medicinal chemistry and as a building block for synthesizing more complex heterocyclic compounds. It is particularly noted for its biological activities, which are under investigation for various therapeutic potentials.
The compound can be sourced from chemical suppliers and is often used in research settings. It is cataloged with the Chemical Abstracts Service number 251468-82-3 and is available through various chemical vendors that specialize in organic compounds.
1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms at non-adjacent positions.
The synthesis of 1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves methods such as:
The synthetic pathway generally includes:
The molecular structure of 1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione features:
CC(C1=CN(C(=O)C(=O)C(=O)N=C1)C=C(C)C)C
.The compound can undergo various chemical reactions typical for pyrimidinetriones:
These reactions often require specific conditions such as temperature control and the use of solvents that do not interfere with the reaction mechanism.
Studies suggest that compounds within this class may exhibit significant activity against various biological targets, indicating potential therapeutic uses.
1-(4-Ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
CAS No.: 75-09-2
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2